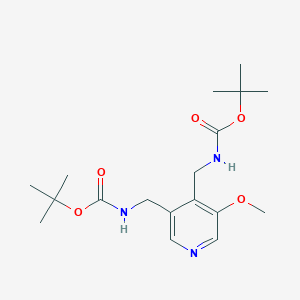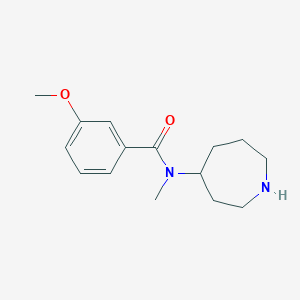![molecular formula C9H13NO2 B1390164 [3-(2-Aminoethoxy)phenyl]methanol CAS No. 744161-92-0](/img/structure/B1390164.png)
[3-(2-Aminoethoxy)phenyl]methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of [3-(2-Aminoethoxy)phenyl]methanol involves the reaction of 3-hydroxybenzaldehyde with 2-aminoethanol in the presence of a reducing agent like sodium borohydride. The characterization of the compound is achieved using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.Molecular Structure Analysis
The molecule contains a total of 32 bond(s). There are 15 non-H bond(s), 6 multiple bond(s), 7 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), 1 hydroxyl group(s), 1 primary alcohol(s), 1 ether(s) (aliphatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis
Alcohols like this compound can undergo a variety of reactions, including oxidation to form carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids . The specific reactions that this compound undergoes would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The chemical has a molecular weight of 167.2 g/mol and a melting point of 148-150 °C. It is a white, crystalline solid that has a slight solubility in water and ethanol, and is soluble in dichloromethane and diethyl ether.Wirkmechanismus
The exact mechanism of action of AEP is not yet known. However, it has been suggested that AEP may act as an inhibitor of certain enzymes, such as cytochrome P450. It is also believed that AEP may act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. In addition, AEP has been found to have antioxidant properties, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
AEP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, and to act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. In addition, AEP has been found to have antioxidant properties, which may play a role in its mechanism of action. AEP has also been found to have an effect on the production of certain hormones, such as cortisol, and to affect the activity of certain neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
AEP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available and easy to work with. In addition, it is a stable compound that is not easily degraded by light or heat. However, AEP has several limitations when used in laboratory experiments. For example, it is not water-soluble, and it is not easily soluble in organic solvents. In addition, AEP is not very stable in alkaline solutions, and it can be degraded by certain enzymes.
Zukünftige Richtungen
There are a number of potential future directions for research involving AEP. For example, further research is needed to better understand the exact mechanism of action of AEP and its potential applications in drug development. In addition, further research is needed to understand the effects of AEP on the production of hormones and neurotransmitters. Finally, more research is needed to understand the potential advantages and limitations of AEP for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthese von chemischen Sonden
Ähnliche Moleküle wurden für die Synthese von chemischen Sonden verwendet . Dieser trifunktionale Baustein enthält ein lichtgesteuertes Benzophenon, einen Alkin-Tag und einen Amin-Synthesegriff . Wenn dieser Baustein über seinen Amin-Linker an einen Liganden oder eine Pharmakophor angehängt wird, ermöglicht er eine UV-lichtinduzierte kovalente Modifikation eines biologischen Ziels mit Potenzial für nachgeschaltete Anwendungen über den Alkin-Tag .
Safety and Hazards
While specific safety data for [3-(2-Aminoethoxy)phenyl]methanol was not found in the search results, general precautions for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
[3-(2-aminoethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6,11H,4-5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKCDTVFCXUQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666753 | |
| Record name | [3-(2-Aminoethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
744161-92-0 | |
| Record name | [3-(2-Aminoethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1390086.png)


![3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390090.png)
![{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B1390091.png)


![[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid](/img/structure/B1390095.png)
![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)
![Methyl-(6-methyl-2-piperidin-3-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine diHCl](/img/structure/B1390098.png)
![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)
![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)